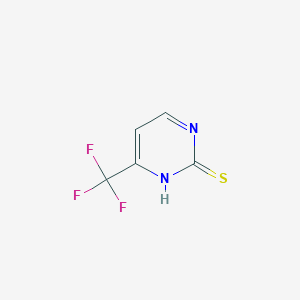

4-(Trifluoromethyl)pyrimidine-2-thiol

説明

The exact mass of the compound 4-(Trifluoromethyl)pyrimidine-2-thiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Trifluoromethyl)pyrimidine-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)pyrimidine-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-(trifluoromethyl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2S/c6-5(7,8)3-1-2-9-4(11)10-3/h1-2H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGJASCXBNRLGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929466 | |

| Record name | 4-(Trifluoromethyl)pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136547-17-6 | |

| Record name | 4-(Trifluoromethyl)pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)pyrimidine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Advanced Technical Guide: Fluorinated Pyrimidine Thiol Derivatives

Executive Summary

Fluorinated pyrimidines represent a cornerstone of modern oncology, with 5-Fluorouracil (5-FU) serving as the archetype for antimetabolite therapies. However, the specific subclass of fluorinated pyrimidine thiol derivatives offers a distinct pharmacophore landscape that remains underutilized. This guide provides a rigorous technical analysis of these compounds, focusing on the synergistic effects of C5-fluorination and thiol/thione substitution. We explore synthetic methodologies, structure-activity relationships (SAR), and the mechanistic basis for their utility as thymidylate synthase (TS) inhibitors and potential antimicrobial agents.

Introduction: The Fluorine-Thiol Synergism

The incorporation of fluorine into the pyrimidine scaffold alters the electronic landscape of the ring, significantly impacting pKa, lipophilicity, and metabolic stability. When coupled with a thiol (-SH) or thione (=S) group, the resulting derivatives exhibit unique chemical reactivity and biological profiles.

The "Bioisostere" Concept

While the hydroxyl group (-OH) in uracil is a hydrogen bond donor/acceptor, the thiol group (-SH) in thiouracil derivatives introduces a "soft" nucleophile character.

-

Van der Waals Radius: S (1.80 Å) vs. O (1.52 Å).

-

Acidity: Thiophenols/thiol-heterocycles are generally more acidic than their oxygen counterparts, altering binding affinity in enzyme active sites.

-

Fluorine Effect: The C5-F atom mimics hydrogen in size (Van der Waals radius 1.47 Å vs 1.20 Å) but exerts a powerful electron-withdrawing effect, lowering the pKa of the N3 proton and increasing the acidity of the system.

Chemical Synthesis Strategies

The synthesis of fluorinated pyrimidine thiols generally follows two distinct strategies: De Novo Cyclization and Scaffold Functionalization .

Route A: De Novo Cyclization (The "Building Block" Approach)

This method involves the condensation of fluorinated acyclic precursors with thiourea. It is the most versatile route for generating 2-mercapto-5-fluoropyrimidine derivatives.

-

Precursors: Ethyl ethoxymethylene-2-fluoro-3-oxo-butanoate or similar fluorinated

-keto esters. -

Reagent: Thiourea (provides the N-C-N fragment and the C2-thione sulfur).

-

Conditions: Basic media (NaOEt/EtOH) to facilitate the condensation-cyclization.

Route B: Scaffold Functionalization (The "Top-Down" Approach)

Starting from commercially available 5-fluorouracil (5-FU) or 5-fluorocytosine, the oxygen atoms can be selectively replaced by sulfur via chlorination followed by thiolation.

Workflow Visualization

Figure 1: Divergent synthetic pathways for accessing fluorinated pyrimidine thiol derivatives. Route A utilizes acyclic condensation, while Route B utilizes functional group interconversion on the pyrimidine core.

Detailed Experimental Protocol: Synthesis of 2-Mercapto-5-fluoropyrimidine

This protocol is adapted from standard procedures for mercaptopyrimidines and optimized for the fluorinated congener.

Reagents:

-

2-Chloro-5-fluoropyrimidine (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (Solvent)[1]

-

Sodium Hydroxide (NaOH)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-chloro-5-fluoropyrimidine (10 mmol) in absolute ethanol (20 mL).

-

Addition: Add thiourea (11 mmol) to the solution.

-

Reflux: Heat the mixture to reflux for 4–6 hours. Monitor reaction progress via TLC (System: CHCl3/MeOH 9:1). The formation of the isothiouronium salt intermediate may be observed.

-

Hydrolysis: Cool the reaction mixture to room temperature. Add a solution of NaOH (20 mmol) in water (5 mL).

-

Reflux II: Reflux for an additional 1 hour to cleave the isothiouronium salt and generate the thiol/thione.

-

Workup: Evaporate the ethanol under reduced pressure. Acidify the aqueous residue with 1N HCl to pH ~4.

-

Isolation: The product, 2-mercapto-5-fluoropyrimidine, precipitates as a yellow solid. Filter, wash with cold water, and recrystallize from ethanol/water.

Validation Check:

-

Melting Point: Expect >200°C (decomposition).

-

1H NMR (DMSO-d6): Look for the C4/C6 protons (approx. 8.5 ppm) and the broad SH/NH signal (tautomeric exchange).

Medicinal Chemistry & SAR

The biological efficacy of these derivatives hinges on specific structural modifications.

Structure-Activity Relationship (SAR) Table

| Structural Feature | Modification | Impact on Physicochemical Properties | Biological Consequence |

| C5-Position | Fluorine (-F) | High electronegativity; mimics H size; strong C-F bond. | Prevents methylation by Thymidylate Synthase (TS); increases acidity of N3-H. |

| C2-Position | Thiol/Thione (=S) | Increased lipophilicity (LogP); larger Van der Waals radius. | Enhances membrane permeability; alters H-bonding network in enzyme active sites. |

| C4-Position | Amino (-NH2) | H-bond donor. | Mimics Cytosine; potential for incorporation into RNA/DNA.[2] |

| S-Alkylation | -S-R (Alkyl) | Blocks tautomerism; increases steric bulk. | Often reduces direct TS inhibition but serves as a prodrug strategy; cytotoxic in specific lines. |

The Tautomeric Equilibrium

Fluorinated pyrimidine thiols exist in a tautomeric equilibrium between the thiol (mercapto) and thione forms. In solution, the thione form often predominates for 2- and 4-substituted pyrimidines. This equilibrium is critical for recognition by enzymes like Dihydropyrimidine Dehydrogenase (DPD), which is responsible for the catabolism of 5-FU. Thione derivatives are often more resistant to DPD, potentially prolonging half-life.

Mechanism of Action: Thymidylate Synthase Inhibition[2][3][4][5]

The primary mechanism of cytotoxicity for 5-fluoropyrimidines is the inhibition of Thymidylate Synthase (TS).[2][3] The thiol derivatives follow a similar, yet distinct, kinetic pathway.

The Covalent Trap

-

Metabolism: The prodrug is converted to the active nucleotide analog, 5-fluoro-2-thio-dUMP (or similar).

-

Binding: The analog enters the TS active site.

-

Michael Addition: The active site cysteine (Cys195 in humans) attacks the C6 position of the pyrimidine ring.

-

Stalled Step: Normally, a proton at C5 is removed to release the enzyme. However, the C5-Fluorine bond is extremely stable and cannot be abstracted.

-

Ternary Complex: The enzyme, the cofactor (5,10-methylene-THF), and the inhibitor form a stable, covalent ternary complex, permanently disabling the enzyme ("Suicide Inhibition").

Mechanism Visualization

Figure 2: Mechanism of Action showing the "Lethal Synthesis" pathway where the fluorinated inhibitor permanently traps Thymidylate Synthase.

Experimental Protocols (Biological)

In Vitro Thymidylate Synthase Inhibition Assay

To verify the efficacy of synthesized derivatives, a spectrophotometric assay is standard.

Materials:

-

Purified Thymidylate Synthase (human or bacterial source).

-

Substrate: dUMP (Deoxyuridine monophosphate).

-

Cofactor: 5,10-Methylene-tetrahydrofolate.

-

Test Compound: Fluorinated pyrimidine thiol derivative.

Protocol:

-

Setup: Prepare a reaction buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 5 mM HCHO, 10 mM 2-mercaptoethanol).

-

Baseline: Add TS enzyme and cofactor to the cuvette.

-

Initiation: Add dUMP to initiate the reaction. Monitor absorbance at 340 nm (oxidation of THF to DHF).

-

Inhibition: In a separate run, incubate the enzyme with the Test Compound for 5–10 minutes before adding dUMP.

-

Calculation: Compare the initial velocity (

) of the control vs. the inhibitor-treated sample. Calculate

References

-

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Int. J. Mol. Sci. 2020. Link

-

Synthesis and Biological Activity of Fluoro Containing Pyrimidines. ResearchGate. 2014. Link

-

Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein J. Org. Chem. 2020. Link

-

2-Mercaptopyrimidine (Organic Syntheses Procedure). Org. Synth. 1962. Link

-

5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Molecules. 2008. Link

-

Synthesis and antimicrobial testing of 5-fluorouracil derivatives. Arch. Pharm. 2023.[4][5][6] Link

-

Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity. Bull. Korean Chem. Soc. 2013. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. youtube.com [youtube.com]

- 5. Synthesis and antimicrobial testing of 5-fluorouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 4-(Trifluoromethyl)pyrimidine-2-thiol

For the modern researcher, scientist, and drug development professional, the innovative potential of novel chemical entities is inextricably linked to a thorough understanding of their safe handling and management. 4-(Trifluoromethyl)pyrimidine-2-thiol, a fluorinated heterocyclic compound, presents a unique set of physicochemical properties that make it a valuable building block in medicinal chemistry and materials science. However, its handling demands a comprehensive and nuanced approach to safety. This guide provides an in-depth, scientifically grounded framework for the safe utilization of this compound, moving beyond rote compliance to foster a culture of intrinsic safety and experimental integrity.

Proactive Hazard Anticipation: A Prerequisite for Safe Handling

A foundational principle of laboratory safety is the proactive anticipation of hazards. For 4-(Trifluoromethyl)pyrimidine-2-thiol, this necessitates a multi-faceted understanding of its chemical identity, established toxicological profile, and the potential for unforeseen reactivity.

Chemical and Physical Properties

A clear understanding of the compound's physical characteristics is the first line of defense in preventing accidental exposure and ensuring appropriate storage and handling.

| Property | Value | Source |

| Molecular Formula | C₅H₃F₃N₂S | PubChem[1] |

| Molecular Weight | 180.15 g/mol | Sigma-Aldrich[2] |

| Appearance | Solid | Sigma-Aldrich[2] |

| Melting Point | 164-166 °C | Sigma-Aldrich[2] |

| Solubility | Data not available | |

| Vapor Pressure | Data not available |

Toxicological Profile: A Substance of High Acute Toxicity

The primary and most critical hazard associated with 4-(Trifluoromethyl)pyrimidine-2-thiol is its high acute toxicity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning regarding its potential to cause severe health effects upon short-term exposure.[1]

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1]

-

Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[1]

-

Acute Toxicity, Inhalation (Category 3): Toxic if inhaled.[1]

Ecotoxicological Considerations: An Unknown Environmental Impact

Specific data on the ecotoxicity of 4-(Trifluoromethyl)pyrimidine-2-thiol is not currently available. However, the presence of a trifluoromethyl group, a persistent organofluorine moiety, raises concerns about its potential for environmental persistence and bioaccumulation. Organofluorine compounds, in general, can have a significant impact on aquatic organisms.[4][5] Therefore, all waste containing this compound must be treated as hazardous to the environment and disposed of according to strict protocols to prevent release into aquatic or terrestrial ecosystems. A closely related compound, 2-Amino-4-(trifluoromethyl)pyrimidine, is classified as very toxic to aquatic life with long-lasting effects.[6]

The Self-Validating Safety Protocol: A Framework for Confident Experimentation

A robust safety protocol is not a static checklist but a dynamic, self-validating system that integrates administrative controls, engineering controls, and personal protective equipment (PPE) to create multiple layers of protection.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to 4-(Trifluoromethyl)pyrimidine-2-thiol is through the use of appropriate engineering controls.

-

Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a properly functioning chemical fume hood with a certified face velocity. This is non-negotiable.

-

Ventilated Enclosures: For weighing the solid compound, a ventilated balance enclosure or a powder containment hood should be used to minimize the risk of inhaling airborne particles.

-

Glove Box: For procedures requiring an inert atmosphere or an extra layer of containment, a glove box is recommended.

Experimental Workflow: Safe Handling of 4-(Trifluoromethyl)pyrimidine-2-thiol

Caption: A logical workflow for the safe handling of 4-(Trifluoromethyl)pyrimidine-2-thiol.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are paramount, appropriate PPE is essential as a final barrier to exposure.

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory when handling the solid or its solutions.

-

Gloves: Use chemically resistant gloves, such as nitrile or neoprene, and inspect them for any signs of degradation before use. Given the compound's dermal toxicity, double gloving is a prudent measure.

-

Body Protection: A lab coat, preferably a chemically resistant one, should be worn at all times. Ensure that the lab coat is buttoned and the sleeves are down.

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. All personnel requiring respiratory protection must be part of a respiratory protection program, including fit-testing and training.

Administrative Controls: The Human Element of Safety

-

Standard Operating Procedures (SOPs): Detailed, experiment-specific SOPs must be written and approved before any work with 4-(Trifluoromethyl)pyrimidine-2-thiol begins. These SOPs should be readily accessible to all personnel.

-

Training: All personnel handling the compound must receive documented training on its hazards, safe handling procedures, and emergency response protocols.

-

Working Alone: Working alone with this compound is strongly discouraged. If unavoidable, a "buddy system" or a remote check-in procedure must be in place.

Practical Methodologies for Safe Laboratory Operations

The following protocols provide a detailed, step-by-step approach to common laboratory procedures involving 4-(Trifluoromethyl)pyrimidine-2-thiol.

Protocol 1: Weighing and Dispensing the Solid Compound

-

Preparation: Don all required PPE (safety goggles, face shield, lab coat, double gloves). Ensure the ventilated balance enclosure or powder containment hood is functioning correctly.

-

Tare the Container: Place a clean, labeled, and sealable container on the balance and tare it.

-

Dispensing: Carefully dispense the desired amount of 4-(Trifluoromethyl)pyrimidine-2-thiol into the container using a clean spatula. Avoid creating dust.

-

Sealing: Immediately and securely seal the container.

-

Cleanup: Carefully clean the spatula and any residual dust from the weighing area using a damp cloth or paper towel, which should then be disposed of as hazardous waste.

-

Transport: Transport the sealed container to the fume hood for the next step in the procedure.

Protocol 2: Storage of 4-(Trifluoromethyl)pyrimidine-2-thiol

-

Container: Store the compound in its original, tightly sealed container.

-

Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Segregation: Store separately from food and drink.

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.

Protocol 3: Emergency Procedures

In the event of an emergency, a calm and methodical response is crucial.

Emergency Response Flowchart

Caption: A flowchart outlining the immediate actions to be taken in case of an emergency.

Spill Cleanup:

For a small spill of solid 4-(Trifluoromethyl)pyrimidine-2-thiol:

-

Evacuate the immediate area and restrict access.

-

Don appropriate PPE, including a respirator.

-

Gently cover the spill with an absorbent material to avoid generating dust.

-

Carefully scoop the material into a labeled hazardous waste container.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.

For a large spill, evacuate the laboratory immediately, close the doors, and contact your institution's emergency response team.

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Conclusion: A Commitment to a Culture of Safety

The responsible use of 4-(Trifluoromethyl)pyrimidine-2-thiol in research and development is contingent upon a deep-seated commitment to a culture of safety. This guide provides a comprehensive framework for its safe handling, but it is the conscientious application of these principles by every individual in the laboratory that will ultimately ensure a safe and productive research environment. By integrating proactive hazard anticipation, robust safety protocols, and diligent adherence to best practices, the scientific community can continue to explore the potential of this and other novel chemical entities with confidence and integrity.

References

-

PubChem. (n.d.). 4-(Trifluoromethyl)pyrimidine-2-thiol. National Center for Biotechnology Information. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-(3,4-Dichlorobenzyl)-1,3,4-oxadiazole-2-thiol, 95+%. Retrieved from [Link]

-

Occupational Safety and Health Administration. (2021). Permissible Exposure Limits – Annotated Tables. U.S. Department of Labor. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). Substance Information - Voriconazole. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). Substance Information - Iminomethyl-[1-[6-[(3R)-3-methylmorpholin-4-yl]-2-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl]cyclopropyl]-oxo-λ6-sulfane. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen sulfide. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). Substance Information - 5-chloro-2,4,6-trifluoropyrimidine. Retrieved from [Link]

-

Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Pharmacological Reports, 59(2), 206-215. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)pyrimidine-2-thiolate. National Center for Biotechnology Information. Retrieved from [Link]

-

Barbieri, P., et al. (1957). [General toxicology of some pyrimidine derivatives: 2-thiocytosine & 2-thio-5-methylcytosine]. Tumori, 43(4), 361-373. Retrieved from [Link]

-

Whong, W. Z., et al. (1986). The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil. Mutation Research, 175(1), 1-11. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 4-Amino-2-(trifluoromethyl)pyrimidine-5-carboxylic acid Env. Fate/Transport. CompTox Chemicals Dashboard. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). Substance Information - Tofacitinib citrate. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. U.S. Department of Labor. Retrieved from [Link]

-

Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 937042. Retrieved from [Link]

-

National Toxicology Program. (n.d.). Developmental & Reproductive Toxicity. National Institute of Environmental Health Sciences. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine. Retrieved from [Link]

-

Government of Alberta. (2002). Thiols. Retrieved from [Link]

-

MicroBioTests Inc. (n.d.). Publications. Retrieved from [Link]

-

National Toxicology Program. (n.d.). NTP Developmental and Reproductive Toxicity Reports. National Center for Biotechnology Information. Retrieved from [Link]

-

Heidelberger, C., & Duschinsky, R. (1961). Studies on Fluorinated Pyrimidines. Journal of Biological Chemistry, 236(11), 3006-3013. Retrieved from [Link]

-

National Toxicology Program. (n.d.). Developmental & Reproductive Toxicity (DART) Reports. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). Identity - ECHA CHEM. Retrieved from [Link]

-

Pomarnacka, E., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(23), 5763. Retrieved from [Link]

-

Wang, Y., et al. (2021). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. European Journal of Medicinal Chemistry, 213, 113175. Retrieved from [Link]

-

Li, Y., et al. (2022). Toxicity of Per- and Polyfluoroalkyl Substances to Aquatic Invertebrates, Planktons, and Microorganisms. Toxics, 10(4), 184. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2548-2560. Retrieved from [Link]

-

PubChem. (n.d.). 2-Mercaptopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

California Department of Pesticide Regulation. (n.d.). Environmental Fate of Pyriproxyfen. Retrieved from [Link]

-

Woodburn, K. B. (1995). A Review of the Aquatic Environmental Fate of Triclopyr and its Major Metabolites. Journal of Aquatic Ecosystem Health, 4(2), 105-112. Retrieved from [Link]

-

Al-Saleh, I. A. (2012). Impact of Organic Contamination on Some Aquatic Organisms. The Scientific World Journal, 2012, 859683. Retrieved from [Link]

Sources

- 1. 4-(Trifluoromethyl)pyrimidine-2-thiol | C5H3F3N2S | CID 1240105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(三氟甲基)-2-巯基嘧啶 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. piat.org.nz [piat.org.nz]

- 5. apms.org [apms.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Strategic Utilization of 4-(Trifluoromethyl)pyrimidine-2-thiol in Metallodrug Design

Executive Summary

The ligand 4-(Trifluoromethyl)pyrimidine-2-thiol (CAS 136547-17-6) represents a privileged scaffold in modern coordination chemistry, particularly for medicinal inorganic chemistry. Unlike simple alkyl thiols, this heterocyclic ligand offers a unique combination of soft sulfur donation and tunable electronic properties driven by the electron-withdrawing trifluoromethyl (-CF₃) group.

This guide details the strategic application of this ligand in synthesizing bioactive metal complexes. We focus on two primary architectures: linear Gold(I) complexes (emerging anticancer agents) and half-sandwich Ruthenium(II) complexes. The -CF₃ moiety not only modulates the Lewis basicity of the pyrimidine nitrogen but also serves as a sensitive ¹⁹F NMR handle for monitoring complex stability and biomolecular interactions.

Ligand Profile & Design Principles

Physicochemical Properties[1][2]

-

IUPAC Name: 4-(Trifluoromethyl)pyrimidine-2-thiol

-

Formula: C₅H₃F₃N₂S

-

MW: 180.15 g/mol [1]

-

Appearance: White to off-white crystalline solid

-

Solubility: Soluble in MeOH, DCM, DMSO; sparingly soluble in water.

Tautomerism & Coordination Modes

In solution, the ligand exists in a tautomeric equilibrium between the thiol (aromatic) and thione (keto-like) forms.[2] The electron-withdrawing -CF₃ group at the 4-position increases the acidity of the N-H proton in the thione form, influencing the deprotonation equilibrium required for thiolate coordination.

Key Coordination Modes:

-

Monodentate-S (κS): Most common with soft acids like Au(I), Ag(I).

-

Chelating-N,S (κ²N,S): Accessible with borderline/harder acids like Ru(II), Pt(II), often requiring base-assisted deprotonation.

-

Bridging (μ-S,N): Observed in multinuclear clusters.

Figure 1: Tautomeric equilibrium and metal-dependent coordination preferences. The -CF₃ group (not shown) creates electronic deficiency at N3, affecting chelate stability.

Protocol 1: Synthesis of [Au(PPh₃)(4-CF₃-pymS)]

Application: Anticancer research (Thioredoxin reductase inhibition). Rationale: Gold(I) phosphine thiolates are stable, lipophilic pharmacophores. The PPh₃ ligand stabilizes the Au(I) center, while the fluorinated thiolate modulates ligand exchange rates in biological media.

Reagents

-

Chloro(triphenylphosphine)gold(I) [AuCl(PPh₃)]: 1.0 eq (Start with ~100 mg for trial).

-

4-(Trifluoromethyl)pyrimidine-2-thiol: 1.1 eq.

-

Potassium Carbonate (K₂CO₃): 2.0 eq (Anhydrous).

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Diethyl Ether.

Step-by-Step Procedure

-

Ligand Activation: In a 25 mL round-bottom flask, dissolve 4-(Trifluoromethyl)pyrimidine-2-thiol (1.1 eq) in MeOH (5 mL). Add K₂CO₃ (2.0 eq) and stir for 15 minutes at Room Temperature (RT). Observation: Solution may turn slight yellow as the thiolate anion forms.

-

Metal Addition: Dissolve [AuCl(PPh₃)] (1.0 eq) in DCM (5 mL). Add this solution dropwise to the stirring ligand solution.

-

Reaction: Stir the mixture at RT for 3 hours. The mixture may become cloudy as KCl precipitates.

-

Work-up:

-

Evaporate the solvent to dryness under reduced pressure.

-

Re-dissolve the residue in minimal DCM (approx. 2-3 mL).

-

Filter through a Celite pad to remove KCl and excess carbonate.

-

-

Crystallization: Add the DCM filtrate dropwise into cold Diethyl Ether (20 mL) or Pentane with vigorous stirring. A white precipitate should form.

-

Isolation: Collect the solid by filtration, wash with Pentane (2 x 5 mL), and dry under vacuum.

Expected Analytical Data

| Technique | Parameter | Expected Value/Observation |

| ¹H NMR | Pyrimidine C-H | Downfield shift vs free ligand (e.g., δ 7.2 → 7.5 ppm). |

| ³¹P NMR | P-Au-S | Single peak at δ 32–38 ppm . (Free PPh₃ is ~ -5 ppm; Cl-Au-PPh₃ is ~33 ppm). |

| ¹⁹F NMR | -CF₃ | Singlet at δ -65 to -70 ppm . Sharp signal indicates purity. |

| IR | ν(C=N) / ν(C-S) | Shift in ring breathing modes (~1550 cm⁻¹). Absence of S-H stretch (~2500 cm⁻¹). |

Protocol 2: Synthesis of [Ru(η⁶-p-cymene)(4-CF₃-pymS)Cl]

Application: Organometallic catalysis and "Piano-stool" metallodrugs. Rationale: The Ru(II)-arene scaffold allows for the investigation of chelation (N,S) versus monodentate (S) binding. The steric bulk of the -CF₃ group at position 4 may influence the formation of the 4-membered chelate ring.

Reagents[1][5][6]

-

[Ru(p-cymene)Cl₂]₂ (Dimer): 0.5 eq (yields 1.0 eq of monomer).

-

4-(Trifluoromethyl)pyrimidine-2-thiol: 1.0 eq.

-

Sodium Methoxide (NaOMe) or Et₃N: 1.2 eq.

-

Solvent: Dry Methanol.

Step-by-Step Procedure

-

Precursor Dissolution: Dissolve [Ru(p-cymene)Cl₂]₂ (100 mg) in dry MeOH (10 mL) under Nitrogen atmosphere.

-

Ligand Addition: In a separate vial, dissolve the ligand (1.0 eq relative to Ru monomer) and Base (NaOMe, 1.0 eq) in MeOH (3 mL). Stir for 5 mins.

-

Complexation: Transfer the ligand solution to the red/orange Ruthenium solution.

-

Reaction: Stir at RT for 4 hours. Note: Heating to 50°C may be required to force chelation if the -CF₃ group creates significant steric/electronic repulsion.

-

Isolation:

-

Remove solvent to ~2 mL volume.

-

Add excess Diethyl Ether to precipitate the complex.

-

If an oil forms (common with Ru-arene complexes), triturate with Hexane until solid.

-

-

Purification: Recrystallize from DCM/Hexane.

Synthesis Workflow Diagram

Figure 2: Optimized workflow for the synthesis of the Gold(I) phosphine thiolate complex.

Advanced Characterization Notes (Expertise)

The ¹⁹F NMR Advantage

The -CF₃ group is a powerful diagnostic tool.

-

Free Ligand: Typically appears as a singlet around -63 to -65 ppm (vs CFCl₃).

-

Complexation Shift: Upon coordination to a metal center, the electron density of the pyrimidine ring changes. While the shift magnitude is often small (< 1 ppm), the Peak Shape is critical.

-

Sharp Singlet: Indicates a single, well-defined species (successful coordination).

-

Broadening: May indicate fluxional behavior (e.g., monodentate/bidentate exchange) or paramagnetic impurities.

-

New Peaks: Distinct peaks at -60 to -70 ppm often indicate oxidation of the ligand to the disulfide dimer (4-CF3-pym-S)₂, a common byproduct if the reaction is not strictly anaerobic.

-

Stability in Biological Media

For drug development professionals, assessing stability is crucial.

-

Protocol: Dissolve the complex in DMSO-d6 and dilute with D₂O or phosphate buffer (PBS).

-

Monitoring: Track the ³¹P and ¹⁹F NMR signals over 24 hours. Release of free PPh₃ oxide (approx. 25-30 ppm in ³¹P) or free ligand (shift in ¹⁹F) indicates decomposition.

References

-

Gold(I)

-

Ruthenium-Arene Coordination Chemistry

-

Ligand Properties & ¹⁹F NMR

- Title: Predicting 19F NMR Chemical Shifts: A Combined Comput

- Source: ChemPhysChem (2020).

-

URL:[Link]

-

General Synthesis of Pyrimidine-2-thiolates

- Title: Layered structures and nanosheets of pyrimidinethiolate coordin

- Source: Chemical Communic

-

URL:[Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. mdpi.com [mdpi.com]

- 3. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ruthenium(II)-arene complexes with functionalized pyridines: synthesis, characterization and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols: A Guide to the Desulfurization of 4-(Trifluoromethyl)pyrimidine-2-thiol

Introduction: The Significance of 4-(Trifluoromethyl)pyrimidine Scaffolds in Modern Drug Discovery

The 4-(trifluoromethyl)pyrimidine core is a privileged scaffold in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group often enhances critical pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to target proteins[1]. Consequently, efficient synthetic routes to access these valuable building blocks are of paramount importance to researchers in the pharmaceutical sciences. One common and strategically important transformation is the desulfurization of 2-thiolated pyrimidine precursors, such as 4-(trifluoromethyl)pyrimidine-2-thiol, to yield the corresponding desulfurized pyrimidine. This application note provides a detailed examination of the procedure for this transformation, focusing on the widely employed Raney® Nickel-mediated desulfurization, and offers in-depth protocols for its successful execution in a research setting.

Chemical Principles and Mechanistic Insights

The desulfurization of a thiol is fundamentally a reductive cleavage of a carbon-sulfur (C-S) bond, with subsequent formation of a carbon-hydrogen (C-H) bond[2]. While various reagents can effect this transformation, Raney® Nickel has emerged as a powerful and versatile tool for this purpose since its discovery[2][3].

Raney® Nickel is a porous, fine-grained nickel catalyst with a high surface area, prepared by leaching aluminum from a nickel-aluminum alloy with sodium hydroxide[3][4][5]. This activation process leaves a highly active catalyst with adsorbed hydrogen, which is crucial for its reductive capabilities[3][6].

The mechanism of Raney® Nickel desulfurization is generally understood to involve the following key steps:

-

Adsorption: The sulfur atom of the thiol coordinates to the nickel surface. The high affinity of nickel for sulfur facilitates this initial step[4][7].

-

C-S Bond Cleavage: The carbon-sulfur bond is cleaved on the catalyst surface, a process known as hydrogenolysis[2].

-

Hydrogenation: The resulting pyrimidine radical is then quenched by the adsorbed hydrogen on the Raney® Nickel surface to form the final desulfurized product[4][6].

The overall transformation can be represented as follows:

Caption: General reaction scheme for the desulfurization of 4-(Trifluoromethyl)pyrimidine-2-thiol.

Experimental Protocols

The following protocol is a comprehensive guide for the desulfurization of 4-(trifluoromethyl)pyrimidine-2-thiol using Raney® Nickel. It is adapted from established procedures for similar substrates and should be optimized for specific laboratory conditions[8].

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 4-(Trifluoromethyl)pyrimidine-2-thiol | ≥96% | Sigma-Aldrich | Starting material. |

| Raney® Nickel (slurry in water, e.g., W-2 grade) | Catalyst grade | Sigma-Aldrich | Highly active and pyrophoric when dry[8][9]. Handle with care. The activity can vary between batches[8]. |

| Ethanol (EtOH) | Anhydrous | Standard supplier | Reaction solvent. |

| Ammonium Hydroxide (NH₄OH) | Concentrated (28-30%) | Standard supplier | Used to aid in the dissolution of the starting material and facilitate the reaction[8]. |

| Celite® 545 | Filtration aid | Standard supplier | For safe filtration of the Raney® Nickel post-reaction[10]. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent grade | Standard supplier | For drying the organic extract. |

| Diethyl ether (Et₂O) or Ethyl acetate (EtOAc) | ACS grade | Standard supplier | For extraction. |

Step-by-Step Protocol

-

Preparation of Raney® Nickel:

-

In a fume hood, decant the water from the Raney® Nickel slurry.

-

Wash the catalyst with three portions of deionized water, followed by three portions of anhydrous ethanol. This removes residual alkali and water.

-

Caution: Do not allow the Raney® Nickel to become dry, as it is pyrophoric in air[8][9]. Keep it covered with solvent at all times.

-

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethyl)pyrimidine-2-thiol (1.0 eq).

-

Add ethanol (approximately 10-20 mL per gram of substrate) and concentrated ammonium hydroxide (approximately 1-2 mL per gram of substrate). Stir until the starting material is fully dissolved. Gentle warming may be required.

-

Carefully add the prepared wet Raney® Nickel (approximately 2-3 times the weight of the substrate) to the reaction mixture in portions. An exothermic reaction and hydrogen evolution may be observed.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Safety Note: The Raney® Nickel remains highly reactive. Quenching is not typically necessary if filtration is performed carefully.

-

Prepare a pad of Celite® in a Büchner funnel and wash it with ethanol.

-

Carefully filter the reaction mixture through the Celite® pad to remove the Raney® Nickel. Wash the filter cake with several portions of hot ethanol.

-

Crucial Safety Step: Do not allow the filter cake to dry. Immediately after filtration, quench the Raney® Nickel on the Celite® by slowly adding a large volume of water.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) or by sublimation for higher purity[8].

-

Caption: Experimental workflow for Raney® Nickel desulfurization.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Inactive Raney® Nickel | Use a fresh batch of Raney® Nickel or a more active grade. Ensure proper washing and activation. |

| Insufficient amount of Raney® Nickel | Increase the weight equivalent of Raney® Nickel to substrate. | |

| Insufficient reaction time or temperature | Extend the reflux time and monitor the reaction closely. Ensure the reaction is at the appropriate reflux temperature. | |

| Low Yield | Product loss during work-up | Ensure thorough washing of the Raney® Nickel/Celite® filter cake with hot solvent. |

| Decomposition of product | If the product is sensitive to prolonged heating, reduce the reaction time once the starting material is consumed. | |

| Ring Cleavage/Side Reactions | Overly active Raney® Nickel or harsh conditions | Consider deactivating the Raney® Nickel slightly by washing with acetone after the ethanol wash[10]. Alternatively, explore milder desulfurization reagents such as Nickel Boride (Ni₂B) or Molybdenum hexacarbonyl[10]. |

Alternative Desulfurization Methods

While Raney® Nickel is highly effective, its pyrophoric nature necessitates careful handling[11]. For certain applications or in environments where the use of pyrophoric reagents is restricted, alternative methods can be considered:

-

Molybdenum Hexacarbonyl: This reagent can mediate the desulfurization of thiols and is tolerant of many functional groups[12].

-

Nickel Boride (Ni₂B): Generated in situ from a nickel(II) salt and sodium borohydride, Ni₂B can be a milder alternative to Raney® Nickel[10].

-

Metal-Free Reductive Desulfurization: Recent advances have led to the development of metal-free methods using phosphite catalysis, which may be suitable for sensitive substrates[13].

-

Photoredox Catalysis: Visible-light-mediated desulfurization offers a modern and often milder approach for certain thiol-containing compounds[14].

The choice of method will depend on the specific substrate, functional group tolerance, and available laboratory resources.

Conclusion

The desulfurization of 4-(trifluoromethyl)pyrimidine-2-thiol is a key transformation for accessing the valuable 4-(trifluoromethyl)pyrimidine scaffold. The Raney® Nickel-mediated protocol detailed in this application note provides a robust and reliable method for achieving this conversion. By understanding the underlying chemical principles, adhering to the step-by-step procedure, and being mindful of the safety considerations, researchers can confidently and efficiently synthesize this important class of compounds for applications in drug discovery and development.

References

- Raney nickel - Grokipedia. (n.d.).

- Morsy, R. M. I., Samala, G., Jalan, A., Kopach, M. E., Venneti, N. M., & Stockdill, J. L. (2023). Metal-free reductive desulfurization of C-sp3-substituted thiols using phosphite catalysis. Organic & Biomolecular Chemistry, 21(30), 6129-6134.

-

Desulfurization with Raney Nickel. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Desulfurization of Polynuclear Aromatic Sulfur Compounds with a Raney Nickel. (2006, June 27). Bulletin of the Chemical Society of Japan, 49(3), 746-750. Retrieved February 13, 2026, from [Link]

-

Desulfurization with Raney Nickel: A Powerful Method for Organic Synthesis. (n.d.). Organic Reactions. Retrieved February 13, 2026, from [Link]

-

Raney Nickel: Learn its Definition, Mechanism, Reaction, Uses. (n.d.). Testbook. Retrieved February 13, 2026, from [Link]

-

Desulfurization. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

-

Desulfurization of Thiols for Nucleophilic Substitution. (2024, July 10). Organic Letters. Retrieved February 13, 2026, from [Link]

-

Raney nickel. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

-

Safer alternatives to Raney Nickel catalyst. (2020, September 15). Reddit. Retrieved February 13, 2026, from [Link]

-

4-Methyl-6-hydroxypyrimidine. (n.d.). Organic Syntheses. Retrieved February 13, 2026, from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022, January 13). Molecules, 27(2), 499. Retrieved February 13, 2026, from [Link]

-

Visible-light photoredox-catalyzed desulfurization of thiol- and disulfide-containing amino acids and small peptides. (2017, June 14). Journal of Peptide Science, 23(7-8), 556-562. Retrieved February 13, 2026, from [Link]

-

Mechanism involved in the desulfurization of native thiols for the construction of C−H and C−C bonds. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (2022, July 19). Frontiers in Chemistry, 10, 951661. Retrieved February 13, 2026, from [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (n.d.). Molecules, 24(22), 4148. Retrieved February 13, 2026, from [Link]

-

Reagent Friday: Raney Nickel. (2011, September 30). Master Organic Chemistry. Retrieved February 13, 2026, from [Link]

- Method for reducing mercaptal or thioketone for desulfurization. (n.d.). Google Patents.

-

Raney nickel desulfurization. (n.d.). Britannica. Retrieved February 13, 2026, from [Link]

-

Newer non-pyrophoric version of Raney-Nickel and its applications. (n.d.). ACS Green Chemistry. Retrieved February 13, 2026, from [Link]

-

Desulfurization via SET reduction using fluorinated PyfS derivatives.. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Raney Nickel Desulfuration. (n.d.). Journal of the American Chemical Society. Retrieved February 13, 2026, from [Link]

-

Oxidative desulfurization-fluorination of thioethers. Application for the synthesis of fluorinated nitrogen containing building blocks. (2010, December 21). Organic & Biomolecular Chemistry, 8(24), 5682-5691. Retrieved February 13, 2026, from [Link]

-

HPW/PAM Catalyst for Oxidative Desulfurization-Synthesis, Characterization and Mechanism Study. (2022, February 18). Polymers, 14(4), 794. Retrieved February 13, 2026, from [Link]

-

Desulfurization of 2-thiouracil nucleosides: conformational studies of 4-pyrimidinone... (2011, April 1). Tetrahedron, 67(13), 2379-2386. Retrieved February 13, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. organicreactions.org [organicreactions.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. grokipedia.com [grokipedia.com]

- 5. testbook.com [testbook.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Raney nickel - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN110804012A - Method for reducing mercaptal or thioketone for desulfurization - Google Patents [patents.google.com]

- 12. Desulfurization [organic-chemistry.org]

- 13. Metal-free reductive desulfurization of C-sp 3 -substituted thiols using phosphite catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00045A [pubs.rsc.org]

- 14. Visible-light photoredox-catalyzed desulfurization of thiol- and disulfide-containing amino acids and small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing the S-Alkylation of 4-(Trifluoromethyl)pyrimidine-2-thiol

Welcome to the technical support center for the S-alkylation of 4-(trifluoromethyl)pyrimidine-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this crucial synthetic transformation. Our goal is to empower you with the knowledge to improve your reaction yields and obtain high-purity products.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the S-alkylation of 4-(trifluoromethyl)pyrimidine-2-thiol?

The S-alkylation of 4-(trifluoromethyl)pyrimidine-2-thiol proceeds via a nucleophilic substitution reaction, typically following an SN2 pathway. The thiol group is first deprotonated by a base to form a more nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon of an alkylating agent, displacing a leaving group and forming the desired S-alkylated product.[1][2]

Q2: What are the most common alkylating agents, bases, and solvents used for this reaction?

The choice of reagents is critical for a successful S-alkylation. Here's a breakdown of common choices:

| Reagent Type | Examples | Key Considerations |

| Alkylating Agents | Alkyl halides (e.g., methyl iodide, benzyl bromide), tosylates, mesylates | The reactivity of the leaving group is a key factor. Iodides are generally more reactive than bromides, which are more reactive than chlorides.[3][4] |

| Bases | Potassium carbonate (K₂CO₃), sodium hydride (NaH), cesium carbonate (Cs₂CO₃), triethylamine (TEA), diisopropylethylamine (DIPEA) | The strength of the base should be sufficient to deprotonate the thiol without causing side reactions. Inorganic bases like K₂CO₃ are often preferred for their ease of removal during workup.[5][6] |

| Solvents | Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Dioxane, Acetone | The solvent should be inert to the reaction conditions and capable of dissolving the starting materials. Polar aprotic solvents like ACN and DMF are commonly used.[5][6] |

Q3: What are the potential side reactions I should be aware of?

The most common side reaction is overalkylation, where the desired S-alkylated product acts as a nucleophile and reacts with another molecule of the alkylating agent to form a sulfonium salt.[1][6] Another potential issue is N-alkylation, although S-alkylation is generally favored due to the higher nucleophilicity of the thiolate.[3] The choice of a less reactive alkylating agent and careful control of stoichiometry can help minimize these side reactions.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress.[7] By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the thiol and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis of the reaction mixture.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Possible Causes:

-

Insufficiently strong base: The thiol may not be fully deprotonated, leading to a low concentration of the reactive thiolate.

-

Poorly reactive alkylating agent: The leaving group on the alkylating agent may not be easily displaced.

-

Low reaction temperature: The reaction may not have sufficient energy to overcome the activation barrier.

-

Decomposition of starting materials or product: Harsh reaction conditions can lead to degradation.

Solutions:

-

Optimize the base: Consider using a stronger base, such as sodium hydride (NaH), but be mindful of potential side reactions.[8] Alternatively, increasing the equivalents of a weaker base like K₂CO₃ may be effective.

-

Select a more reactive alkylating agent: If using an alkyl chloride, consider switching to the corresponding bromide or iodide.[3][4]

-

Increase the reaction temperature: Gently heating the reaction mixture can significantly increase the reaction rate.[7] However, monitor for any signs of decomposition.

-

Screen different solvents: The choice of solvent can influence reaction rates. Solvents like DMF or DMSO can accelerate SN2 reactions.[5]

Problem 2: Incomplete Conversion of Starting Material

Possible Causes:

-

Insufficient equivalents of alkylating agent or base: If the stoichiometry is not correct, the reaction will stop once the limiting reagent is consumed.

-

Short reaction time: The reaction may simply need more time to go to completion.

Solutions:

-

Adjust stoichiometry: Ensure you are using at least a stoichiometric amount of the alkylating agent and base. A slight excess of the alkylating agent (e.g., 1.1 equivalents) is often used.[6]

-

Extend the reaction time: Continue to monitor the reaction by TLC until the starting thiol is no longer visible.

Problem 3: Formation of Byproducts (e.g., Overalkylation)

Possible Causes:

-

Excessive amount of alkylating agent: Using a large excess of the alkylating agent increases the likelihood of the product reacting further.

-

High reaction concentration: Higher concentrations can favor bimolecular side reactions.

Solutions:

-

Use a stoichiometric amount of the alkylating agent: Carefully control the amount of alkylating agent used.

-

Slow addition of the alkylating agent: Adding the alkylating agent dropwise over a period of time can help to maintain a low concentration and minimize overalkylation.

-

Dilute the reaction mixture: Performing the reaction at a lower concentration can disfavor the byproduct formation.

Problem 4: Difficulty in Product Purification

Possible Causes:

-

Similar polarity of product and starting material: This can make separation by column chromatography challenging.

-

Presence of ionic byproducts: Salts formed during the reaction can sometimes co-elute with the product.

Solutions:

-

Optimize your chromatography conditions: Experiment with different solvent systems to achieve better separation on TLC before attempting column chromatography.

-

Aqueous workup: Before chromatography, perform an aqueous workup to remove inorganic salts. Washing the organic layer with water or brine is a standard procedure.[4]

-

Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[9]

Experimental Protocols

General Protocol for S-alkylation of 4-(Trifluoromethyl)pyrimidine-2-thiol

This protocol provides a general starting point. Optimization of specific parameters may be necessary for different alkylating agents and scales.

-

Reaction Setup: To a solution of 4-(trifluoromethyl)pyrimidine-2-thiol (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF), add the base (1.1-1.5 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkylating Agent: Stir the mixture for 15-30 minutes, then add the alkylating agent (1.0-1.2 eq.) dropwise.

-

Reaction Monitoring: Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight, and heating may be required.

-

Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Example: Synthesis of 2-(Methylthio)-4-(trifluoromethyl)pyrimidine

| Reagent | Molar Eq. |

| 4-(Trifluoromethyl)pyrimidine-2-thiol | 1.0 |

| Potassium Carbonate (K₂CO₃) | 1.5 |

| Methyl Iodide (CH₃I) | 1.1 |

| Acetonitrile (ACN) | - |

Procedure:

-

Dissolve 4-(trifluoromethyl)pyrimidine-2-thiol in acetonitrile.

-

Add potassium carbonate and stir the suspension.

-

Add methyl iodide dropwise to the mixture.

-

Stir the reaction at room temperature and monitor by TLC.

-

After completion, filter off the solids and concentrate the filtrate.

-

Purify the residue by column chromatography on silica gel.

Visualizing the Process

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

General S-Alkylation Workflow

Caption: General experimental workflow for S-alkylation.

Troubleshooting Decision Tree

Caption: Troubleshooting decision tree for low yield.

References

- Google Patents. (n.d.). Process for synthesis of a 2-thioalkyl pyrimidine.

-

Mittersteiner, M., Pereira, G. S., Wessjohann, L. A., Bonacorso, H. G., Martins, M. A. P., & Zanatta, N. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega, 7(22), 18930–18939. [Link]

-

Chemistry LibreTexts. (2023, January 22). Thiols and Sulfides. Retrieved from [Link]

-

Chen, Y., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(9), 6257-6261. [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.8: Thiols and Sulfides. Retrieved from [Link]

-

Mittersteiner, M., Pereira, G. S., Wessjohann, L. A., Bonacorso, H. G., Martins, M. A. P., & Zanatta, N. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega, 7(22), 18930–18939. [Link]

-

Royal Society of Chemistry. (2024, February 13). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

Journal of Materials and Environmental Science. (n.d.). Alkylation of Thiols in Green Mediums. Retrieved from [Link]

-

Mittersteiner, M., Pereira, G. S., Wessjohann, L. A., Bonacorso, H. G., Martins, M. A. P., & Zanatta, N. (2022). Reaction Scope for the Synthesis of O-Alkylated Pyrimidines 4a−r. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. Retrieved from [Link]

-

Bernardes, G. J. L., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1845-1853. [Link]

-

Rani, P. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Cogent Chemistry, 3(1), 1338833. [Link]

-

ResearchGate. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Retrieved from [Link]

-

Bernardes, G. J. L., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]

-

Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

-

PubMed. (2016, March 1). Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)pyrimidine-2-thiol. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)pyrimidine-2-thiolate. Retrieved from [Link]

-

Nagender, P., et al. (2025). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports, 15(1), 12345. [Link]

-

PubMed. (2024, April 19). Conformational Modulation of Tissue Transglutaminase via Active Site Thiol Alkylating Agents: Size Does Not Matter. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870). Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]

- 6. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

Removing metal catalyst impurities from 4-(Trifluoromethyl)pyrimidine-2-thiol products

Subject: Technical Guide: Metal Impurity Removal from 4-(Trifluoromethyl)pyrimidine-2-thiol From: Senior Application Scientist, Purification Technologies To: Research & Development Team

Executive Summary: The "Thiol Paradox"

You are encountering a classic but difficult purification challenge. 4-(Trifluoromethyl)pyrimidine-2-thiol (CAS: 136547-17-6) contains a pyrimidine ring and a free thiol (-SH) group. In the context of metal removal, your product is not just a substrate; it is a competitive ligand.

Standard purification methods (crystallization, standard silica, or activated carbon) often fail because the affinity of your product’s thiol group for soft metals (Pd, Cu, Ni, Pt) rivals that of standard scavengers.[1] To reach ICH Q3D compliance (<5-10 ppm), you must employ a Ligand Exchange Strategy using scavengers with a thermodynamic binding constant (

Part 1: Diagnostic & Assessment

Before selecting a remediation path, characterize the state of the metal impurity.

Q: How do I know if the metal is colloidal (nanoparticle) or complexed? A: Perform a visual and filtration test.

-

Colloidal Metal: The solution appears dark/black/grey but is not chemically bound. It often passes through standard filter paper but is trapped by 0.2 µm membranes.

-

Complexed Metal: The solution is clear or colored (orange/red for Pd) but homogeneous. The metal is chemically coordinated to the sulfur in your product.

Recommendation: If the solution is dark, perform a hot filtration through Celite® or a 0.45 µm membrane before adding scavengers. Scavengers are designed for dissolved ions, not solid particles.

Part 2: The Solution – Solid-Supported Scavengers

For thiol-containing APIs, standard "Si-Thiol" scavengers are often insufficient because they offer the same functional group as your product. You need a "Super-Ligand."

The Gold Standard: Si-TMT (Trimercaptotriazine) We recommend Si-TMT (Silica-bound Trimercaptotriazine) or its resin equivalent MP-TMT .

-

Why? The TMT ligand forms a tridentate complex with soft metals. The thermodynamic stability of the [Pd-TMT] complex is orders of magnitude higher than the monodentate [Pd-Product] complex. This drives the equilibrium toward the scavenger.

-

Alternative: Si-DMT (Dimercaptotriazine).

Experimental Protocol: Batch Scavenging

Use this protocol for initial screening (1–10 g scale).[1]

-

Dissolution: Dissolve the crude 4-(Trifluoromethyl)pyrimidine-2-thiol in a solvent with good solubility (THF, EtOAc, or DMF). Avoid alcohols if possible, as they can reduce Pd(II) to colloidal Pd(0), which is harder to scavenge.[1]

-

Loading: Add Si-TMT at a ratio of 3–5 equivalents relative to the residual metal content (not the product).

-

Calculation: If you have 1000 ppm Pd, that is approx 0.01 mol% Pd. Add 0.05 mol% of scavenger relative to the product.

-

Rule of Thumb: If metal content is unknown, use 5-10% w/w of scavenger relative to the product mass.

-

-

Temperature: Heat to 50–60°C .

-

Crucial Step: Unlike standard scavenging, heat is required here to overcome the activation energy of breaking the Product-Metal bond.

-

-

Time: Stir aggressively for 4–16 hours .

-

Filtration: Filter the suspension through a 0.45 µm PTFE or Nylon membrane.

-

Wash: Wash the silica cake with the solvent to recover entrained product.

Data Summary: Scavenger Efficiency Comparison

| Scavenger Type | Functional Group | Affinity for Pd/Cu | Suitability for Thiol Products | Notes |

| Si-TMT | Trimercaptotriazine | Critical (High) | Excellent | Best for displacing metals from S-containing APIs. |

| Si-Thiol | Propylthiol | High | Moderate | May struggle due to competition from the product itself. |

| Si-Diamine | Ethylenediamine | Moderate | Poor | Product S-ligands usually outcompete N-ligands for Pd/Cu. |

| Activated Carbon | N/A | Variable | Low | Non-selective; often results in high yield loss of the API. |

Part 3: Troubleshooting & FAQs

Q: I used Si-TMT, but my Pd levels are still ~50 ppm (Target <10 ppm). What now? A: You likely have a kinetic issue or "leaching" equilibrium.

-

Switch to Flow Chemistry: Pack the Si-TMT into a stainless steel column. Pass your product solution through the column at 50°C. The packed bed increases the effective concentration of the scavenger, forcing the equilibrium further than batch stirring.

-

Check pH: 4-(Trifluoromethyl)pyrimidine-2-thiol is acidic (pKa ~5-6). If your solution is basic, the product is deprotonated (

), making it a stronger binder to the metal. Adjust the pH to neutral or slightly acidic (pH 4-5) to protonate your product (

Q: The metal precipitates with my product during crystallization. A: This is "Co-Crystallization." The metal is acting as a seed or linking agent.

-

Fix: Perform a "Chelating Wash" before crystallization. Dissolve the crude solid in an organic solvent and wash with an aqueous solution of L-Cysteine or Na3TMT (water-soluble TMT). These water-soluble ligands will strip the metal into the aqueous phase. Then, separate layers and crystallize the organic phase.

Q: My ICP-MS results fluctuate wildly between samples. A: Thiols cause "Memory Effects" in ICP-MS. They stick to the introduction tubing and nebulizer, leaching metal from previous runs.

-

Fix: Ensure your analytical team adds gold (Au) or a specific washout solution (e.g., 1% HCl + 1% Thiourea) between runs to strip the lines.[1]

Part 4: Visual Workflows

Figure 1: Scavenger Selection Decision Tree

Caption: Decision matrix for selecting the correct scavenger. Note that for Thiol-containing products, Si-TMT is preferred over Si-Thiol to overcome ligand competition.

Figure 2: Batch Scavenging Workflow

Caption: Step-by-step batch protocol. The heating step (Step 3) is critical for thiol-products to ensure thermodynamic equilibrium favors the scavenger.

References

-

ICH Q3D (R2) . Guideline for Elemental Impurities. International Council for Harmonisation, 2022.[2][3] [Link]

-

Biotage Application Note . How to Remove Palladium in Three Easy Steps. Biotage, 2023.[4][5] [Link]

- Garrett, C. E., & Prasad, K.The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 2004.

-

PubChem . 4-(Trifluoromethyl)pyrimidine-2-thiol (Compound Summary). National Library of Medicine. [Link][1]

Sources

Technical Support Center: Minimizing Hydrolysis of Trifluoromethyl Groups in Pyrimidine Thiols

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylated pyrimidine thiols. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges associated with the hydrolytic stability of the trifluoromethyl (CF3) group in your experiments. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve issues related to the degradation of these valuable compounds.

Introduction: The Stability Challenge of Trifluoromethylated Pyrimidines

The incorporation of a trifluoromethyl group into pyrimidine scaffolds is a widely used strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3] The strong carbon-fluorine bond generally imparts significant stability to the molecule.[1][3] However, the electron-withdrawing nature of the CF3 group can render the pyrimidine ring susceptible to nucleophilic attack, including hydrolysis, particularly when a thiol group is also present. This can lead to the undesired conversion of the trifluoromethyl group to a carboxylic acid, compromising the integrity and activity of your compound.

This guide will delve into the factors influencing this hydrolytic degradation and provide actionable strategies to minimize its occurrence during synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: Why is the trifluoromethyl group on my pyrimidine thiol hydrolyzing?

A1: The hydrolysis of a trifluoromethyl group on a pyrimidine ring is typically a result of nucleophilic attack, which is facilitated by the strong electron-withdrawing nature of both the CF3 group and the pyrimidine ring itself.[2] The presence of a thiol or thiolate group can further influence the electronic properties of the ring, potentially exacerbating this instability. The reaction is often pH-dependent, with basic conditions promoting the formation of a more nucleophilic hydroxide ion, which can initiate the hydrolysis cascade.

Q2: What are the primary factors that influence the rate of hydrolysis?

A2: The main factors include:

-

pH: Alkaline conditions significantly accelerate hydrolysis.[4][5]

-

Temperature: Higher temperatures increase the reaction rate.

-

Solvent: Protic solvents, especially water, are necessary for hydrolysis. The presence of co-solvents can modulate the reaction rate.

-

Position of Substituents: The electronic environment of the pyrimidine ring, dictated by the position of the trifluoromethyl and thiol groups, as well as other substituents, plays a crucial role.

Q3: How can I detect and quantify the hydrolysis of the trifluoromethyl group?

A3: Several analytical techniques can be employed:

-

¹⁹F NMR Spectroscopy: This is a powerful tool for directly observing the signal of the CF3 group and any fluoride-containing degradation products.[6] A decrease in the integral of the CF3 signal over time indicates degradation.

-

¹H and ¹³C NMR Spectroscopy: Changes in the chemical shifts of the pyrimidine ring protons and carbons can indicate the conversion of the CF3 group to a carboxyl group.

-

LC-MS: Liquid chromatography-mass spectrometry can be used to separate the parent compound from its hydrolyzed product and confirm the mass change.

-

HPLC: High-performance liquid chromatography with UV detection can monitor the disappearance of the starting material and the appearance of the degradation product.[7][8]

Q4: Can I use protecting groups to prevent hydrolysis?

A4: While the direct protection of a trifluoromethyl group is not common, protecting the thiol group as a thioether or disulfide can modulate the electronic properties of the pyrimidine ring and potentially reduce the rate of hydrolysis. The choice of protecting group is critical and should be stable to the reaction conditions while being easily removable when desired.[9]

Troubleshooting Guides

This section provides structured guidance for common experimental scenarios where hydrolysis of the trifluoromethyl group can be a significant issue.

Scenario 1: Hydrolysis During Synthesis

Problem: You are synthesizing a trifluoromethylated pyrimidine thiol, and you observe significant formation of the corresponding carboxylic acid byproduct.

Causality: Many synthetic steps, particularly those involving basic reagents or aqueous workups, can create conditions favorable for hydrolysis.

Troubleshooting Steps:

-

Reagent Selection:

-

If using a strong base, consider a milder, non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) instead of sodium hydroxide).

-

For reactions requiring a sodium alkoxide, use anhydrous conditions and freshly prepared reagents to minimize water content.[10]

-

-

Reaction Conditions:

-

Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

-

Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

-

Workup Procedure:

-

Minimize Aqueous Exposure: If an aqueous workup is unavoidable, keep the exposure time to a minimum and use cooled, buffered solutions (pH ~6.5-7.0) for quenching and extraction.

-

Avoid Strong Acids/Bases: Neutralize the reaction mixture carefully with dilute, buffered acids or bases.

-

Scenario 2: Degradation During Purification

Problem: Your compound appears stable during the reaction but degrades during purification by chromatography.

Causality: The stationary phase (e.g., silica gel) can have acidic or basic sites that catalyze hydrolysis, especially when using protic mobile phases.

Troubleshooting Steps:

-

Chromatography Method:

-

Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a deactivated silica gel.

-

Mobile Phase:

-

Avoid highly protic or basic mobile phases.

-

If using a buffer, ensure it is within a neutral pH range.

-

A gradient elution from a non-polar to a moderately polar solvent system is often preferable.[7]

-

-

Flash Chromatography: Work quickly to minimize the time the compound spends on the column.

-

-

Alternative Purification Techniques:

-

Recrystallization: If your compound is a solid, recrystallization from an appropriate solvent system can be a non-destructive purification method.

-

Preparative HPLC: Using a buffered mobile phase at a neutral pH can provide high purity with minimal degradation.[7]

-

Scenario 3: Instability During Storage

Problem: Your purified trifluoromethylated pyrimidine thiol degrades over time when stored.

Causality: Exposure to moisture, light, or residual acidic/basic impurities can lead to slow hydrolysis even at low temperatures.

Troubleshooting Steps:

-

Storage Conditions:

-

Temperature: Store the compound at low temperatures (-20°C or -80°C).

-

Atmosphere: Store under an inert atmosphere (argon or nitrogen) to exclude moisture and oxygen.

-

Light Protection: Use amber vials or store in the dark.

-

-

Solvent for Stock Solutions:

-

Prepare stock solutions in anhydrous, aprotic solvents like DMSO or DMF.

-

Store stock solutions at low temperatures and in small aliquots to minimize freeze-thaw cycles.

-

Experimental Protocols

Protocol 1: General Procedure for Monitoring Hydrolytic Stability

This protocol provides a framework for assessing the stability of your compound under various pH conditions.

-

Prepare Buffer Solutions: Prepare a series of buffers with pH values ranging from 4 to 10 (e.g., acetate, phosphate, borate buffers).

-